molecular formula C24H21N3O6 B11134470 2-[4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl]-5-[(4-nitrobenzyl)oxy]phenol

2-[4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl]-5-[(4-nitrobenzyl)oxy]phenol

Cat. No.: B11134470
M. Wt: 447.4 g/mol
InChI Key: GWNAVMDWRQPCIC-UHFFFAOYSA-N
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Description

2-[4-(2-ETHOXYPHENOXY)-1H-PYRAZOL-3-YL]-5-[(4-NITROPHENYL)METHOXY]PHENOL is a complex organic compound with a unique structure that combines phenolic, pyrazole, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-ETHOXYPHENOXY)-1H-PYRAZOL-3-YL]-5-[(4-NITROPHENYL)METHOXY]PHENOL involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2-ethoxyphenol with hydrazine to form the pyrazole ring, followed by the introduction of the nitrophenyl group through a nitration reaction. The final step involves the methoxylation of the phenol group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-ETHOXYPHENOXY)-1H-PYRAZOL-3-YL]-5-[(4-NITROPHENYL)METHOXY]PHENOL undergoes various chemical reactions, including:

    Oxidation: The phenolic and pyrazole groups can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenols or pyrazoles.

Scientific Research Applications

2-[4-(2-ETHOXYPHENOXY)-1H-PYRAZOL-3-YL]-5-[(4-NITROPHENYL)METHOXY]PHENOL has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(2-ETHOXYPHENOXY)-1H-PYRAZOL-3-YL]-5-[(4-NITROPHENYL)METHOXY]PHENOL involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects are mediated through the inhibition of NF-κB and MAPK pathways, leading to the suppression of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

  • 5-ethoxy-2-[4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl]phenol
  • 2-methoxy-4-vinylphenol

Uniqueness

2-[4-(2-ETHOXYPHENOXY)-1H-PYRAZOL-3-YL]-5-[(4-NITROPHENYL)METHOXY]PHENOL is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H21N3O6

Molecular Weight

447.4 g/mol

IUPAC Name

2-[4-(2-ethoxyphenoxy)-1H-pyrazol-5-yl]-5-[(4-nitrophenyl)methoxy]phenol

InChI

InChI=1S/C24H21N3O6/c1-2-31-21-5-3-4-6-22(21)33-23-14-25-26-24(23)19-12-11-18(13-20(19)28)32-15-16-7-9-17(10-8-16)27(29)30/h3-14,28H,2,15H2,1H3,(H,25,26)

InChI Key

GWNAVMDWRQPCIC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1OC2=C(NN=C2)C3=C(C=C(C=C3)OCC4=CC=C(C=C4)[N+](=O)[O-])O

Origin of Product

United States

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